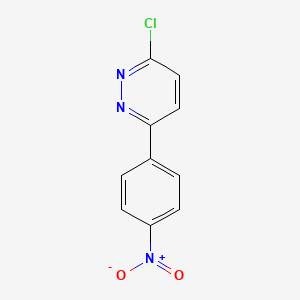

3-Chloro-6-(4-nitrophenyl)pyridazine

Overview

Description

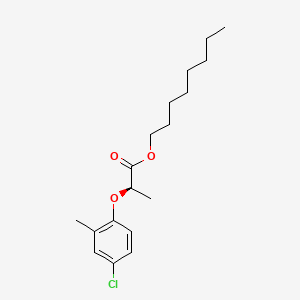

“3-Chloro-6-(4-nitrophenyl)pyridazine” is a chemical compound that belongs to the class of pyridazines . Pyridazines are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities .

Synthesis Analysis

The synthesis of pyridazinium salts, which are related to pyridazines, has been achieved from readily available phenylazosulfonates in a single reaction step via the formation of short-lived phenyldiazenes . These undergo a rapid cycloaddition to furans to give the desired products after elimination of water .Molecular Structure Analysis

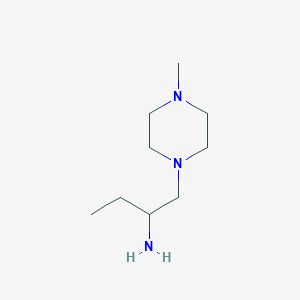

The molecular formula of “this compound” is C10H6ClN3O2 . The average mass is 235.626 Da and the monoisotopic mass is 235.014847 Da .Chemical Reactions Analysis

“this compound” is involved in the synthesis of functionalized 3-aminopyridazines through an ANRORC mechanism, where it undergoes nucleophilic addition, ring opening, and intramolecular ring closure to form various pyridazine derivatives.Scientific Research Applications

Synthesis and Reactivity

The synthesis and reactivity of pyridazine derivatives, including those related to 3-Chloro-6-(4-nitrophenyl)pyridazine, have been extensively studied. For instance, the synthesis of pyridazine derivatives through the reaction of 4-Nitrophenyl-1-piperidinostyrene with aromatic diazonium salts, leading to the formation of arylhydrazonal compounds, which further react with active methylene compounds to yield pyridazine derivatives, has been detailed by Abdallah, Salaheldin, and Radwan (Abdallah, Salaheldin, & Radwan, 2007). This process underlines the chemical flexibility and reactivity of pyridazine compounds, allowing for the development of new chemical entities with potential applications in various scientific domains.

Corrosion Inhibition

Pyridazine derivatives have been investigated for their efficacy in corrosion inhibition, especially for protecting metals against corrosion in acidic environments. Mashuga, Olasunkanmi, and Ebenso conducted an experimental and theoretical investigation into the inhibitory effect of new pyridazine derivatives on the corrosion of mild steel in acidic media (Mashuga, Olasunkanmi, & Ebenso, 2017). Their findings highlighted the potential of these compounds as mixed-type inhibitors, which can offer protection by slowing down the electrochemical processes that lead to corrosion. The effectiveness of these inhibitors is linked to their chemical structure, particularly the presence of nitrogen atoms and unsaturated groups, which facilitate adsorption onto the metal surface.

Antibacterial Activity

Another application of pyridazine derivatives is in the development of novel antibacterial agents. Al-Kamali et al. explored the antibacterial activity of novel thieno[2,3-c]pyridazines, demonstrating that these compounds exhibit promising antibacterial properties against various bacterial strains (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014). This research opens avenues for the development of new antibacterial drugs that can address the growing concern of antibiotic resistance.

Herbicidal Activities

The utility of pyridazine derivatives extends to agriculture, where they have been tested for their herbicidal activities. Xu et al. synthesized novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives and evaluated their herbicidal efficacy (Xu et al., 2008). Some of these compounds showed potent herbicidal activity, suggesting their potential as commercial herbicides. This finding highlights the application of this compound derivatives in developing new agricultural chemicals.

Mechanism of Action

Target of Action

3-Chloro-6-(4-nitrophenyl)pyridazine is a derivative of pyridazine, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . .

Mode of Action

It’s known that some pyridazinone derivatives, which this compound is a part of, have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Biochemical Pathways

Pyridazinone derivatives have been shown to possess a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .

Result of Action

It’s known that some pyridazinone derivatives have shown a wide range of pharmacological activities .

Future Directions

Biochemical Analysis

Biochemical Properties

3-Chloro-6-(4-nitrophenyl)pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyridazine derivatives, including this compound, have been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties . These interactions often involve binding to active sites of enzymes or receptors, leading to inhibition or activation of biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that pyridazine derivatives can modulate the activity of key signaling molecules, thereby affecting cell proliferation, apoptosis, and differentiation . Additionally, this compound has been observed to alter metabolic fluxes within cells, impacting energy production and biosynthetic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and modulation of protein function. For example, pyridazine derivatives have been found to inhibit calcium ion influx, which is crucial for platelet aggregation and other cellular processes . The binding of this compound to target proteins can induce conformational changes, thereby altering their activity and downstream effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term impact on cellular function. Over time, this compound may undergo chemical degradation, leading to the formation of metabolites with distinct biological activities . In vitro and in vivo studies have shown that prolonged exposure to this compound can result in sustained changes in cellular behavior, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic benefits, such as anti-inflammatory or anticancer effects . At higher doses, it can induce toxic or adverse effects, including cytotoxicity and organ damage. Understanding the dosage-dependent effects of this compound is crucial for optimizing its therapeutic potential while minimizing risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. The metabolism of this compound can lead to the production of active or inactive metabolites, which may influence its overall biological activity . Additionally, this compound can affect metabolic fluxes, altering the levels of key metabolites and impacting cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its bioavailability and efficacy . Understanding the transport mechanisms of this compound is essential for predicting its pharmacokinetic properties and optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biological effects.

properties

IUPAC Name |

3-chloro-6-(4-nitrophenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3O2/c11-10-6-5-9(12-13-10)7-1-3-8(4-2-7)14(15)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODAYFZQLZHNPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20423333 | |

| Record name | 3-Chloro-6-(4-nitrophenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99708-47-1 | |

| Record name | 3-Chloro-6-(4-nitrophenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

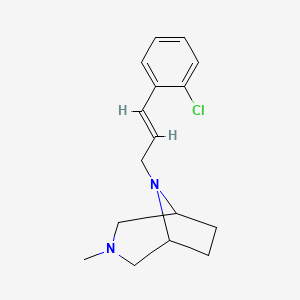

![[1-(2-Phenylethyl)piperidin-3-yl]methylamine](/img/structure/B1623525.png)

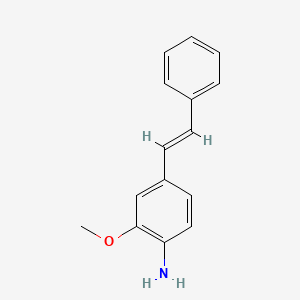

![3-Phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B1623528.png)